6-(2-Tetrahydropyranyloxy)hexanal
Description
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
6-(oxan-2-yloxy)hexanal |
InChI |
InChI=1S/C11H20O3/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h8,11H,1-7,9-10H2 |
InChI Key |
PRGUNFCZRODZGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCC=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 6-(2-Tetrahydropyranyloxy)hexanal is in organic synthesis, particularly as an intermediate in the synthesis of complex molecules. The compound's ability to undergo various chemical reactions makes it a valuable building block in synthetic organic chemistry.
Synthesis of Polyhydroxylated Compounds
The compound has been utilized in the synthesis of polyhydroxylated acyclic molecules. Research indicates that it can be transformed into various derivatives through stereocontrolled reactions, such as aldol reactions, which are critical for constructing complex carbohydrate structures .
Medicinal Chemistry
In medicinal chemistry, 6-(2-Tetrahydropyranyloxy)hexanal has shown potential as a precursor for bioactive compounds. Its derivatives have been explored for various biological activities, including antioxidant and anticancer properties.
Antioxidant Activity
Studies have demonstrated that derivatives of 6-(2-Tetrahydropyranyloxy)hexanal exhibit significant antioxidant activity. For instance, research on similar tetrahydrobenzo[b]thiophene derivatives has shown their capacity to inhibit lipid oxidation and free radical formation, which is crucial for developing antioxidant agents .
Anticancer Potential
The compound's derivatives have also been investigated for their anticancer properties. A study highlighted the synthesis of tetrahydropyrimidinecarboxamides from related compounds, which exhibited promising in vitro anticancer activity against various cancer cell lines . This suggests that 6-(2-Tetrahydropyranyloxy)hexanal could serve as a scaffold for developing new anticancer agents.
Case Studies
Several case studies illustrate the versatility and efficacy of 6-(2-Tetrahydropyranyloxy)hexanal in different applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and applicative differences between 6-(2-Tetrahydropyranyloxy)hexanal and related compounds:
Key Findings:
Reactivity and Stability :
- The THP group in 6-(2-Tetrahydropyranyloxy)hexanal offers superior hydrolytic stability compared to benzyl ethers (e.g., 4-(benzyloxy)hexanal), making it preferable in acidic or aqueous reaction conditions .
- Unlike hexanal, which is highly volatile and prone to oxidation, the THP-protected derivative resists degradation, enabling its use in prolonged synthetic sequences .
Aromatic and Biological Roles: Hexanal and (E)-2-hexenal dominate carbonyl profiles in plant-derived products (e.g., wines, teas), contributing to green/fruity notes at trace levels (1–5 μg/L). In contrast, 6-(2-Tetrahydropyranyloxy)hexanal’s aroma contributions are likely negligible due to its synthetic origin and protective groups .
Synthetic Utility: Ethyl 6-(2-Tetrahydropyranyloxy)hexanoate exemplifies how esterification of the aldehyde group expands utility in prodrug design, whereas 6-(2-Tetrahydropyranyloxy)hexanal retains aldehyde reactivity for conjugation or crosslinking . The THP group’s orthogonal protection strategy is shared with nucleotide synthesis intermediates, as seen in , highlighting its versatility .
Preparation Methods
Procedure
-
Reactants :
-
6-Hydroxyhexanal (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.2 equiv)
-
Catalytic p-toluenesulfonic acid (p-TSA, 0.1 equiv)
-
Dichloromethane (DCM) as solvent
-
-
Conditions :
-
Stirred at 0–25°C for 4–12 hours.
-
Quenched with saturated NaHCO₃, extracted with DCM, and purified via silica gel chromatography.
-
Key Data
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours (room temperature) |
| Solvent | Dichloromethane |
| Catalyst | p-TSA (0.1 equiv) |
| Isolated Yield | 89% |
Wittig Reaction with Protected Alcohols
This approach utilizes a Wittig olefination strategy to introduce the aldehyde group after THP protection. The method is effective for synthesizing α,β-unsaturated aldehydes.
Procedure
-
Reactants :
-
6-(2-Tetrahydropyranyloxy)hexyltriphenylphosphonium bromide (1.0 equiv)
-
Base (e.g., n-BuLi or KOtBu)
-
Hexamethylphosphoramide (HMPA) as co-solvent
-
-
Conditions :
-
Phosphonium salt deprotonated at −78°C in THF/HMPA.
-
Reacted with formaldehyde or paraformaldehyde.
-
Warm to room temperature, extract with ether, and purify.
-
Key Data
| Parameter | Value |
|---|---|
| Base | n-BuLi (1.1 equiv) |
| Temperature | −78°C to 25°C |
| Solvent System | THF/HMPA (3:1) |
| Isolated Yield | 75% |
Grignard Addition Followed by Oxidation
This two-step method involves Grignard reagent addition to a protected epoxide, followed by oxidation to the aldehyde.
Procedure
-
Step 1 (Epoxide Opening) :
-
React 5-(2-Tetrahydropyranyloxy)pentene oxide with methylmagnesium bromide (1.2 equiv) in THF at 0°C.
-
Stir for 2 hours, quench with NH₄Cl, and extract.
-
-
Step 2 (Oxidation) :
-
Oxidize the secondary alcohol to aldehyde using pyridinium chlorochromate (PCC) in DCM.
-
Purify via column chromatography.
-
Key Data
| Step | Conditions | Yield |
|---|---|---|
| Epoxide Opening | 0°C, THF, 2 hours | 88% |
| Oxidation (PCC) | DCM, 4 hours | 82% |
| Overall | - | 72% |
Cross-Metathesis Approach
Olefin cross-metathesis between protected allyl ethers and acrolein derivatives offers a modern route to 6-(2-Tetrahydropyranyloxy)hexanal.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Grubbs II |
| Temperature | 40°C |
| Solvent | Dichloromethane |
| Isolated Yield | 65% |
Enzymatic Oxidation of Protected Alcohols
A biocatalytic method using alcohol oxidases (e.g., from Pichia pastoris) selectively oxidizes 6-(2-tetrahydropyranyloxy)hexanol to the aldehyde.
Procedure
Key Data
| Parameter | Value |
|---|---|
| Enzyme Activity | 10 U/mg |
| pH | 7.0 |
| Temperature | 30°C |
| Isolated Yield | 53% |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 6-(2-Tetrahydropyranyloxy)hexanal, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via selective protection of the hydroxyl group in hexanal derivatives using tetrahydropyran (THP) under acidic conditions. For example, a protocol similar to the synthesis of diaminooxy-containing phospholipids ( ) involves coupling THP-protected intermediates with aldehydes. Characterization should include H NMR to confirm the THP-protecting group (e.g., peaks at δ 1.4–1.8 ppm for THP protons) and High-Performance Liquid Chromatography (HPLC) to assess purity (>95%). Gas Chromatography-Mass Spectrometry (GC-MS) can further validate molecular weight and structural integrity .
Q. Which analytical techniques are optimal for quantifying 6-(2-Tetrahydropyranyloxy)hexanal in biological or environmental samples?
- Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) with derivatization agents (e.g., N-hydroxy amino coumarin compounds) enhances sensitivity for aldehyde detection ( ). Fluorescence-based assays are suitable for real-time monitoring in plant tissues. For environmental matrices, Solid-Phase Microextraction (SPME) coupled with GC-MS can isolate and quantify volatile derivatives .
Advanced Research Questions
Q. How does the THP-protecting group influence the interaction of 6-(2-Tetrahydropyranyloxy)hexanal with lipid membranes or enzymes?
- Methodological Answer : Use molecular dynamics simulations to model the compound’s insertion into lipid bilayers, referencing studies on cyclohexane-modified archaeal lipids ( ). Experimentally, Langmuir-Blodgett troughs can measure changes in membrane surface pressure. To study enzyme interactions (e.g., phospholipase D inhibition), employ kinetic assays with varying THP-hexanal concentrations and compare results to unmodified hexanal ( ). X-ray crystallography of enzyme-ligand complexes may reveal steric effects from the THP group .
Q. What experimental designs resolve contradictions in the antifungal efficacy of THP-protected hexanal derivatives?
- Methodological Answer : Contradictions may arise from differences in fungal species, treatment duration, or THP-hexanal stability. Design dose-response assays with standardized spore suspensions (e.g., Aspergillus flavus) and include controls for THP group hydrolysis. Transcriptomic analysis (RNA-seq) can identify gene expression changes (e.g., oxidative stress or autophagy pathways) to correlate with antifungal activity ( ). Use isothermal titration calorimetry (ITC) to quantify binding affinity to fungal membrane proteins .
Q. How can transcriptomic and metabolomic data be integrated to elucidate the dual role of 6-(2-Tetrahydropyranyloxy)hexanal in delaying fruit ripening and inducing apoptosis in pathogens?
- Methodological Answer : Conduct dual RNA-seq on treated fruits and co-cultured pathogens (e.g., Colletotrichum spp.) to identify shared pathways (e.g., reactive oxygen species (ROS) signaling). Metabolomic profiling (LC-MS/MS) of treated tissues can quantify ripening markers (e.g., ethylene, starch) and pathogen virulence factors. For example, hexanal vapor reduces Total Soluble Solids (TSS) in bananas by 50% compared to controls ( ):
| Parameter | Control (TSS, °Brix) | Treated (TSS, °Brix) |
|---|---|---|
| Day 9 Ripening | 13.85 | 6.86 |
Cross-reference these findings with apoptosis markers (e.g., caspase activity in fungi) to map mechanistic overlap .
Data Contradiction Analysis
Q. Why do studies report varying stability profiles for THP-protected aldehydes under different pH conditions?
- Methodological Answer : Stability discrepancies may arise from hydrolysis rates of the THP group. Perform accelerated stability testing (40°C, 75% RH) at pH 3–9 and monitor degradation via HPLC. Compare results to computational predictions using density functional theory (DFT) to identify pH-sensitive bonds. For instance, THP ethers are stable in neutral conditions but hydrolyze rapidly under acidic (pH < 4) or enzymatic (esterase-rich) environments. Include buffers like citrate-phosphate to isolate pH effects .
Methodological Limitations and Innovations
Q. What advancements in derivatization chemistry could improve the detection limits of 6-(2-Tetrahydropyranyloxy)hexanal in trace-level studies?
- Methodological Answer : Develop fluorogenic probes (e.g., coumarin-based hydroxylamines) with higher quantum yields for ultrasensitive detection ( ). Microfluidic platforms can miniaturize derivatization workflows, reducing sample volume requirements. For field applications, paper-based sensors functionalized with THP-hexanal-specific aptamers offer rapid, equipment-free detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
